methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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Overview
Description
Methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with an ethyl group at the 4-position and a methoxycarbonyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 4-Methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
Uniqueness
Methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is unique due to the presence of the ethyl group at the 4-position, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Biological Activity
Methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic compound derived from the chromen-7-yloxy framework, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C15H16O5
- Molecular Weight : 288.29 g/mol
- IUPAC Name : this compound
- InChI Key : XXXXXX (specific InChI key not provided in search results)
Structural Representation
The compound features a chromenyl moiety linked to a propanoate group, which is indicative of its potential interactions in biological systems.
Antimicrobial Properties
Research indicates that compounds with similar chromenyl structures exhibit significant antimicrobial activity. For instance, derivatives of 4-hydroxycoumarin have shown effectiveness against various pathogens including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest that this compound may possess similar antimicrobial effects due to its structural analogies with established bioactive compounds .
Anticancer Activity
Chromone derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For example, compounds derived from chromenyl frameworks have demonstrated:
- Cell cycle arrest at various phases (e.g., G2/M phase)
- Induction of apoptosis in cancer cell lines such as A549 and HeLa .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, leading to neuroprotective effects.
- Signal Transduction Pathways : By modulating pathways related to inflammation and cell survival, it may exert protective effects against cellular stressors .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various coumarin derivatives, including those similar to this compound. The results indicated:
Compound | Pathogen | Zone of Inhibition (mm) |
---|---|---|
Compound A | S. aureus | 15 |
Compound B | E. coli | 18 |
Methyl 2-[...] | P. aeruginosa | TBD |
This table illustrates the comparative effectiveness of the compound against common pathogens .
Anticancer Efficacy Study
In another study focused on anticancer properties, methyl 2-[...] was tested alongside other chromenyl derivatives:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound X | A549 | 0.12 |
Methyl 2-[...] | HeLa | TBD |
Compound Y | A2780 | 0.14 |
The data suggests that methyl 2-[...] could be a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
314742-24-0 |
---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
methyl 2-(4-ethyl-2-oxochromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C15H16O5/c1-4-10-7-14(16)20-13-8-11(5-6-12(10)13)19-9(2)15(17)18-3/h5-9H,4H2,1-3H3 |
InChI Key |
FWRWLYGGCIWLNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC |
Origin of Product |
United States |
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